Nav1.8-IN-5

Nav1.8 Pain Patch Clamp

Navigating variable pharmacology across Nav1.8 inhibitors (state-dependence, species selectivity) complicates direct scaffold comparisons. Nav1.8-IN-5 (‘Example 1’ from WO2023238065A1) offers a defined benchmark with single-digit nanomolar potency (pIC50 5.1/~7.9 nM) against human Nav1.8. Ideal for patch-clamp electrophysiology and cross-scaffold studies (macrocyclic vs. aryl sulfonamide) in pain and atrial fibrillation research. - **Precise Potency:** IC50 ~7.9 nM; avoids sub-nanomolar handling challenges - **Scaffold Reference:** Macrocyclic dihydroquinazolinone for medicinal chemistry validation - **Research Applications:** DRG neuron nociception, cardiac myocyte models (confirm species compatibility)

Molecular Formula C23H15F4N3O2
Molecular Weight 441.4 g/mol
Cat. No. B12371218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNav1.8-IN-5
Molecular FormulaC23H15F4N3O2
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESC1C=CC2=C(C=CC(=O)N2)N3CN(C4=C1C=C(C=C4)F)C5=C(C3=O)C=C(C=C5)C(F)(F)F
InChIInChI=1S/C23H15F4N3O2/c24-15-5-7-18-13(10-15)2-1-3-17-20(8-9-21(31)28-17)30-12-29(18)19-6-4-14(23(25,26)27)11-16(19)22(30)32/h1,3-11H,2,12H2,(H,28,31)/b3-1+
InChIKeyAKJSYEORRAJYNY-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nav1.8-IN-5 Overview


Nav1.8-IN-5 is a small molecule inhibitor of the voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene and predominantly expressed in peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia . This compound belongs to a class of macrocyclic dihydroquinazolinone derivatives developed as selective Nav1.8 blockers . Nav1.8-IN-5 is identified as 'Example 1' in patent WO2023238065A1 and demonstrates a pIC50 of 5.1 (equivalent to an IC50 of approximately 7.9 nM) against the human Nav1.8 channel [1]. The compound is applicable in research focused on Nav1.8-mediated diseases, including pain, pain-related disorders, and cardiovascular conditions such as atrial fibrillation .

Nav1.8-IN-5 Non-Interchangeability


Nav1.8 inhibitors exhibit substantial variability in potency, selectivity, state-dependence, and species cross-reactivity, making direct substitution without experimental validation highly problematic. For instance, clinical-stage compounds VX-548 (suzetrigine) and VX-150 demonstrate 'reverse use-dependence,' whereby inhibition is relieved by repetitive depolarizations—a property that may limit efficacy under high-frequency neuronal firing conditions [1]. In contrast, LTGO-33 exhibits state-independent inhibition with similar potency for both closed and inactivated channel conformations . PF-01247324 shows only 50-fold selectivity over hNav1.5 channels [2], whereas LTGO-33 displays over 600-fold selectivity against human Nav1.1–Nav1.7 and Nav1.9 . Additionally, species selectivity varies dramatically: LTGO-33 potently inhibits human and non-human primate Nav1.8 but is inactive against canine, rat, and mouse channels (IC50 >10–30 µM) , severely restricting cross-species translational studies. These critical differences in mechanism, selectivity profile, and species pharmacology underscore why Nav1.8-IN-5 cannot be assumed functionally equivalent to any other in-class compound and must be selected based on its specific, quantifiable attributes.

Nav1.8-IN-5 Differentiation Evidence


Potency Compared to Clinical Nav1.8 Inhibitors

Nav1.8-IN-5 exhibits a pIC50 of 5.1 against human Nav1.8, which corresponds to an IC50 of approximately 7.9 nM [1]. This potency positions it in the low nanomolar range, comparable to several well-characterized Nav1.8 inhibitors. For comparison, A-803467 demonstrates an IC50 of 8 nM , while the clinical-stage compound VX-150 (active metabolite VX-150m) shows an IC50 of 15 nM [2]. Nav1.8-IN-5 is approximately 25-fold less potent than VX-548 (suzetrigine), which has an IC50 of 0.27 nM [2], but is more potent than PF-01247324 (IC50: 196 nM) [3] and LTGO-33 (closed-state IC50: 33 nM) . This potency profile makes Nav1.8-IN-5 a competitive tool compound for in vitro studies requiring robust channel inhibition without the extreme potency that might limit dynamic range in certain assay formats.

Nav1.8 Pain Patch Clamp

Chemical Scaffold Differentiation

Nav1.8-IN-5 (C23H15F4N3O2; MW 441.38) is based on a macrocyclic 2,3-dihydroquinazolinone scaffold [1], a chemotype distinct from the aryl sulfonamide series (e.g., A-803467, PF-01247324) [2] and the chroman derivatives (e.g., VX-150, VX-548, (R)-40) [3]. This structural divergence may confer differences in binding site interactions and conformational state preferences. While direct selectivity data for Nav1.8-IN-5 against other Nav subtypes are not publicly available, the macrocyclic scaffold has been pursued to potentially enhance target engagement and pharmacokinetic properties relative to linear analogs [1]. The fluorine-rich composition (four fluorine atoms including a trifluoromethyl group) is a common feature among potent Nav1.8 inhibitors and may contribute to metabolic stability and membrane permeability.

Nav1.8 Medicinal Chemistry Scaffold

Potency Tier for Experimental Context

Nav1.8-IN-5 (pIC50 5.1, ~7.9 nM) occupies an intermediate potency tier among known Nav1.8 inhibitors, offering a practical alternative to both ultra-potent and moderately potent tool compounds. It is approximately 25-fold less potent than the FDA-approved suzetrigine (VX-548, IC50 0.27 nM) [1] but 25-fold more potent than the earlier-generation PF-01247324 (IC50 196 nM) [2]. Compared to the chroman derivative (R)-40 (IC50 5.9 nM) [3], Nav1.8-IN-5 exhibits similar low nanomolar activity. This potency tier may be advantageous for experiments where sub-nanomolar inhibitors like VX-548 could saturate target occupancy too rapidly or where higher-concentration compounds like PF-01247324 may risk non-specific effects due to limited selectivity.

Nav1.8 Pain Electrophysiology

Nav1.8-IN-5 Application Scenarios


Patch-Clamp Electrophysiology Studies

Nav1.8-IN-5 is well-suited for patch-clamp electrophysiology experiments on recombinant human Nav1.8 channels where an IC50 in the single-digit nanomolar range is desired but ultra-high potency (e.g., sub-nanomolar VX-548) might complicate compound handling or reduce assay dynamic range. Its pIC50 of 5.1 (~7.9 nM) [1] provides robust channel inhibition at concentrations typically used in voltage-clamp protocols (e.g., 10–100 nM), while avoiding the potential for complete target saturation at minimal concentrations.

SAR for Macrocyclic Nav1.8 Inhibitors

As 'Example 1' from the GSK patent family WO2023238065A1 describing macrocyclic 2,3-dihydroquinazolinone Nav1.8 inhibitors [2], Nav1.8-IN-5 serves as a benchmark compound for medicinal chemistry efforts exploring this chemotype. Researchers developing novel macrocyclic Nav1.8 inhibitors can use this compound as a reference standard for potency comparisons and scaffold validation in both biochemical and cellular assays.

Cross-Scaffold Pharmacology Comparison

Nav1.8-IN-5 provides a valuable comparator for cross-scaffold studies examining how different chemical classes (macrocyclic dihydroquinazolinone vs. aryl sulfonamide vs. chroman) influence Nav1.8 inhibition characteristics. Such studies are critical for understanding structure-driven differences in state-dependence, selectivity, and species cross-reactivity [3].

Nav1.8 Target Validation in Disease Models

Nav1.8-IN-5 is indicated for research into Nav1.8-mediated diseases including pain, pain-related disorders, and atrial fibrillation . It can be employed in cellular models of nociceptive signaling (e.g., DRG neuron cultures) or cardiac myocyte systems to validate Nav1.8-dependent mechanisms prior to in vivo studies, provided appropriate species compatibility is confirmed.

Technical Documentation Hub

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